molecular formula C6H11F3N2O2S B13091129 (S)-2-Trifluoromethylpiperidine sulfonamide

(S)-2-Trifluoromethylpiperidine sulfonamide

Cat. No.: B13091129
M. Wt: 232.23 g/mol
InChI Key: OJHQRJFZBIFGDY-YFKPBYRVSA-N
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Description

(S)-2-Trifluoromethylpiperidine sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse pharmacological activities. This compound features a trifluoromethyl group attached to a piperidine ring, which is further connected to a sulfonamide group. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Trifluoromethylpiperidine sulfonamide typically involves the reaction of a piperidine derivative with a sulfonyl chloride in the presence of a base. One common method includes the use of trifluoromethylpiperidine and sulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and advanced purification techniques like crystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Trifluoromethylpiperidine sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group typically yields sulfonic acids, while reduction can produce amines .

Scientific Research Applications

(S)-2-Trifluoromethylpiperidine sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an antibacterial, antiviral, and anticancer agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (S)-2-Trifluoromethylpiperidine sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. For instance, in antibacterial applications, the compound may inhibit the activity of dihydropteroate synthase, an enzyme involved in folate synthesis, thereby preventing bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Trifluoromethylpiperidine sulfonamide is unique due to the presence of the trifluoromethyl group, which imparts enhanced biological activity and metabolic stability compared to other sulfonamides. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C6H11F3N2O2S

Molecular Weight

232.23 g/mol

IUPAC Name

(2S)-2-(trifluoromethyl)piperidine-1-sulfonamide

InChI

InChI=1S/C6H11F3N2O2S/c7-6(8,9)5-3-1-2-4-11(5)14(10,12)13/h5H,1-4H2,(H2,10,12,13)/t5-/m0/s1

InChI Key

OJHQRJFZBIFGDY-YFKPBYRVSA-N

Isomeric SMILES

C1CCN([C@@H](C1)C(F)(F)F)S(=O)(=O)N

Canonical SMILES

C1CCN(C(C1)C(F)(F)F)S(=O)(=O)N

Origin of Product

United States

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